molecular formula C23H18FNO3 B11831233 (2S,3S)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde

(2S,3S)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde

Cat. No.: B11831233
M. Wt: 375.4 g/mol
InChI Key: IAPWRCRYBFEPIC-FGZHOGPDSA-N
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Description

(2S,3S)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde is a complex organic compound that features a unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and fluorobenzene derivatives. Key steps may involve:

  • Formation of the azetidine ring through cyclization reactions.
  • Introduction of the benzyloxy and fluorophenyl groups via substitution reactions.
  • Oxidation and reduction steps to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of aldehyde groups to carboxylic acids.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Replacement of benzyloxy or fluorophenyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new organic compounds.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, the compound could be used in the production of specialty chemicals or as a precursor in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and functional groups may play a role in binding to these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-(4-Methoxyphenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde
  • (2S,3S)-2-(4-Hydroxyphenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde

Uniqueness

The uniqueness of (2S,3S)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde lies in its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound (2S,3S)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structure, characterized by an azetidine ring and various functional groups, suggests possible biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C25H22FNO4
  • Molecular Weight : 419.45 g/mol
  • CAS Number : 204589-82-2

The compound features:

  • A benzyloxy group which may enhance lipophilicity and cellular uptake.
  • A fluorophenyl moiety that can influence biological activity through electronic effects.
  • An aldehyde functional group that may participate in various chemical reactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These include:

  • Formation of the azetidine ring through cyclization reactions.
  • Introduction of the benzyloxy and fluorophenyl groups via electrophilic aromatic substitution.
  • Aldehyde formation through oxidation or other synthetic routes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance:

  • In Vitro Cytotoxicity Studies :
    • The compound was tested against several cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells.
    • Results indicated significant cytotoxicity with IC50 values ranging from 2.13 µM to 4.46 µM for different cell lines, demonstrating its potential as a chemotherapeutic agent .
  • Mechanism of Action :
    • Molecular docking studies suggest that the compound interacts with the colchicine-binding site of tubulin, inhibiting tubulin polymerization which is crucial for cancer cell division .
    • The binding affinity and interaction with key residues in tubulin were characterized, indicating a promising mechanism for anticancer activity.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:

StudyCompoundCell Lines TestedIC50 Values
E-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-oneMCF-7, SiHa, PC-32.13 µM (MCF-7), 4.34 µM (SiHa)
Related azetidine derivativesVarious cancer linesIC50 > 50 µM on HEK cells

These findings indicate that compounds with similar structural features exhibit selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development.

Properties

Molecular Formula

C23H18FNO3

Molecular Weight

375.4 g/mol

IUPAC Name

(3S,4S)-1-(4-fluorophenyl)-2-oxo-4-(4-phenylmethoxyphenyl)azetidine-3-carbaldehyde

InChI

InChI=1S/C23H18FNO3/c24-18-8-10-19(11-9-18)25-22(21(14-26)23(25)27)17-6-12-20(13-7-17)28-15-16-4-2-1-3-5-16/h1-14,21-22H,15H2/t21-,22-/m1/s1

InChI Key

IAPWRCRYBFEPIC-FGZHOGPDSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)C=O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)C=O

Origin of Product

United States

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